Product packaging for (2-Bromo-5-chlorophenyl)methanesulfonamide(Cat. No.:CAS No. 1495521-73-7)

(2-Bromo-5-chlorophenyl)methanesulfonamide

Cat. No.: B2432195
CAS No.: 1495521-73-7
M. Wt: 284.55
InChI Key: WBTFVCXSZGNSOH-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)methanesulfonamide (CAS 1495521-73-7) is a high-purity chemical compound supplied for life science research and development. This compound has a molecular formula of C7H7BrClNO2S and a molecular weight of 284.56 g/mol . It is typically supplied as a powder and should be stored at room temperature . As a sulfonamide derivative, this compound class is of significant interest in medicinal chemistry. Sulfonamides are known to function as competitive antagonists in biochemical pathways, particularly by incorporating into the folic acid synthesis pathway in bacteria, which inhibits folate synthase and exerts a bacteriostatic effect . Researchers value such specialized sulfonamides as potential intermediates for synthesizing more complex molecules or as core structures for developing new pharmacological tools, especially in the ongoing effort to combat antibiotic resistance . The product is strictly for research purposes and is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrClNO2S B2432195 (2-Bromo-5-chlorophenyl)methanesulfonamide CAS No. 1495521-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-5-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTFVCXSZGNSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CS(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1495521-73-7
Record name (2-bromo-5-chlorophenyl)methanesulfonamide
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Synthetic Methodologies and Reaction Chemistry of 2 Bromo 5 Chlorophenyl Methanesulfonamide and Its Derivatives

Retrosynthetic Approaches and Identification of Key Precursors

Retrosynthetic analysis of (2-Bromo-5-chlorophenyl)methanesulfonamide identifies two primary disconnection points, leading to logical and accessible starting materials. The first approach involves disconnecting the bond between the phenyl ring and the benzylic carbon, suggesting a precursor like 2-bromo-5-chlorotoluene (B148796) which would then be functionalized. A more common and versatile strategy, however, involves disconnecting the C-S or N-S bond of the sulfonamide group. This highlights two key precursors: a substituted phenyl moiety, such as 2-bromo-5-chloroaniline (B1280272), and a source for the methanesulfonamide (B31651) group.

Preparation of the Substituted Phenyl Moiety (e.g., 2-Bromo-5-chloroaniline)

2-Bromo-5-chloroaniline is a critical intermediate in the synthesis of the target compound. chemicalbook.comguidechem.com A well-documented method for its preparation begins with the nitration of 1-bromo-4-chlorobenzene (B145707) to yield 2-bromo-5-chloronitrobenzene (B41759). chemsrc.com This nitro-substituted aromatic compound can then be efficiently reduced to the corresponding aniline (B41778).

A typical laboratory-scale synthesis involves dissolving 2-bromo-5-chloronitrobenzene in a solvent like methanol. chemicalbook.com The reduction is achieved by the careful, portion-wise addition of a reducing agent, such as zinc powder, in the presence of a proton source like ammonium (B1175870) formate. chemicalbook.com The reaction is often exothermic and requires controlled addition to maintain a gentle reflux. chemicalbook.com Following the completion of the reaction, a workup procedure involving filtration to remove the metal salts and extraction with an organic solvent yields 2-bromo-5-chloroaniline, which can be further purified by crystallization or chromatography. chemicalbook.com

Introduction of the Methanesulfonamide Group

The introduction of the methanesulfonamide group can be approached in two primary ways, depending on the chosen synthetic route.

Reaction of an Aniline with a Sulfonyl Chloride: The most straightforward method involves using the prepared 2-bromo-5-chloroaniline as the nucleophile. This aniline is reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid generated during the reaction, driving it to completion. This approach directly forms the N-S bond, yielding N-(2-Bromo-5-chlorophenyl)methanesulfonamide, an isomer of the target compound. To obtain the target compound, a different precursor such as (2-bromo-5-chlorophenyl)methanamine (B599335) would be required.

Direct Sulfonamidation of an Aromatic Ring: Modern methods allow for the direct introduction of a primary sulfonamide group onto an aromatic ring. nih.gov This can be achieved through a metal-free process using an in situ generated N-sulfonylamine as the active electrophile. nih.govrsc.org For a substrate like 1-bromo-4-chlorobenzyl precursor, this would represent a more direct route to the final product, bypassing the need for pre-functionalized anilines. However, the traditional and more established route involves chlorosulfonylation of a suitable aromatic precursor followed by reaction with ammonia (B1221849) or an amine.

Direct Synthetic Routes to this compound

A logical route would commence with 2-bromo-5-chlorotoluene. The methyl group of this starting material can be functionalized via free-radical bromination using a reagent like N-bromosuccinimide (NBS) to yield 1-(bromomethyl)-2-bromo-5-chlorobenzene. This benzylic bromide is a versatile electrophile. Subsequent reaction with a sulfur nucleophile, such as sodium sulfite, followed by chlorination with an agent like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), would generate the (2-bromo-5-chlorophenyl)methanesulfonyl chloride intermediate. Finally, treatment of this sulfonyl chloride with aqueous ammonia would furnish the desired this compound.

An alternative pathway could involve the reaction of the benzylic bromide with thiourea, followed by oxidative chlorination and subsequent amination to form the sulfonamide.

Derivatization Strategies and Functional Group Transformations

The this compound molecule possesses several reactive sites that allow for a variety of derivatization strategies, primarily centered on the sulfonamide nitrogen and the aromatic ring.

N-Alkylation and Acylation Reactions of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is nucleophilic and can readily undergo alkylation and acylation reactions to generate a library of derivatives.

N-Alkylation: The synthesis of N-alkylated sulfonamides is a common objective in medicinal chemistry. A variety of methods have been developed to achieve this transformation. Classical methods often involve the reaction of the primary sulfonamide with an alkyl halide in the presence of a base or using phase-transfer techniques. tandfonline.com More contemporary approaches utilize alcohols as alkylating agents in "borrowing hydrogen" methodologies, which are considered more environmentally benign as they produce water as the only byproduct. acs.org These reactions are typically catalyzed by transition metals such as iron ionike.com, manganese acs.org, or iridium. rsc.org

Table 1: Selected Methods for N-Alkylation of Sulfonamides
Catalyst/ReagentAlkylating AgentConditionsReference
FeCl₂/K₂CO₃Benzylic AlcoholsBorrowing Hydrogen Method ionike.com
Mn(I) PNP Pincer ComplexBenzylic & Aliphatic AlcoholsBorrowing Hydrogen Method acs.org
[Cp*Ir(biimH₂)(H₂O)][OTf]₂AlcoholsAqueous Medium, Microwave rsc.org
LiHAlkyl BromidesDMF, Room Temperature nih.gov
Anion Exchange ResinAlkyl HalidesPolymer-Supported Reagent tandfonline.com

N-Acylation: The sulfonamide nitrogen can also be acylated to form N-acylsulfonamides. These reactions are typically performed using acylating agents like carboxylic anhydrides or acyl chlorides. The efficiency of these reactions can be significantly improved by using a catalyst. Metal triflates, particularly copper(II) triflate (Cu(OTf)₂), have been shown to be effective catalysts for this transformation. tandfonline.com Other methodologies employ N-acylbenzotriazoles as stable and efficient acylating agents in the presence of a base like sodium hydride. epa.gov For green chemistry applications, water can be used as a solvent with a reusable heteropolyacid catalyst. tandfonline.com

Table 2: Selected Methods for N-Acylation of Sulfonamides
Catalyst/ReagentAcylating AgentConditionsReference
Cu(OTf)₂ (catalytic)Anhydrides, Acyl ChloridesMild Conditions tandfonline.com
NaHN-AcylbenzotriazolesAnhydrous Solvent epa.gov
(S)-HBTM (Isothiourea)AnhydridesAtroposelective Acylation acs.orgnih.gov
Cs₅HP₂W₁₈O₆₂AnhydridesWater, Room Temperature tandfonline.com

Electrophilic and Nucleophilic Aromatic Substitution on the Halogenated Phenyl Ring

Electrophilic Aromatic Substitution (EAS): The phenyl ring of this compound is substituted with three groups: a bromine atom, a chlorine atom, and a methanesulfonamide group. Both chlorine and bromine are deactivating yet ortho-, para-directing groups. libretexts.org The methanesulfonamide group is connected via a methylene (B1212753) (-CH2-) linker; while the -SO2NH2 moiety is strongly electron-withdrawing, the insulating effect of the methylene group means its influence on the aromatic pi-system is primarily a deactivating inductive effect.

Collectively, these groups render the aromatic ring significantly electron-deficient and thus highly deactivated towards electrophilic aromatic substitution. libretexts.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions (e.g., strong Lewis acids, high temperatures). libretexts.orgmasterorganicchemistry.com In the event of a reaction, the regiochemical outcome would be dictated by the directing effects of the existing substituents. The bromine at C2 directs to C3 (ortho) and C6 (para). The chlorine at C5 directs to C4 (ortho) and C6 (ortho). The methanesulfonamide at C1 directs to C2 and C6 (ortho) and C4 (para). The positions C4 and C6 are the most activated (or least deactivated) due to the cumulative directing effects, making them the most probable sites for substitution, steric hindrance permitting.

Nucleophilic Aromatic Substitution (SNAr): The classic SNAr mechanism requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (such as a halide). libretexts.org The this compound ring lacks the strong activation typically required for this reaction pathway. youtube.com The electron-withdrawing power of the methanesulfonamide substituent is dampened by the methylene spacer, making it a poor activator for SNAr.

Therefore, substitution of the bromine or chlorine atoms via a standard SNAr addition-elimination mechanism is unlikely under typical conditions. libretexts.orglibretexts.org For a reaction to occur, more forcing conditions might be necessary, potentially proceeding through an alternative mechanism such as an elimination-addition (benzyne) pathway, which requires a very strong base. libretexts.org However, intramolecular substitution is possible under certain conditions; for instance, a related N-(2-bromophenyl)methanesulfonamide has been shown to undergo intramolecular cyclization where the sulfonamide nitrogen acts as a nucleophile to displace the ortho-bromo group. acs.org

Cross-Coupling Reactions for Aromatic Diversification (e.g., Suzuki-Miyaura, Ullmann Coupling)

The bromo group at the 2-position of the phenyl ring in this compound is a prime site for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org For this compound, a Suzuki-Miyaura reaction would be expected to proceed at the C-Br bond, given the higher reactivity of aryl bromides compared to aryl chlorides in typical palladium-catalyzed systems.

A general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

The reaction conditions would likely involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more modern catalyst system involving a palladium(II) precatalyst with a phosphine (B1218219) ligand (e.g., XPhos, SPhos). nih.gov A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is essential for the activation of the boronic acid. organic-chemistry.org The choice of solvent would depend on the specific catalyst and substrates but often includes ethereal solvents like dioxane or THF, or aromatic hydrocarbons such as toluene, often with the addition of water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O80-100
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O80-110
Pd(PPh₃)₄-Na₂CO₃DME/H₂O90

This table presents generalized conditions and would require optimization for the specific substrate.

Ullmann Coupling:

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has evolved to include a variety of transformations, including the formation of C-C, C-N, C-O, and C-S bonds. organic-chemistry.orgwikipedia.orgnih.gov In the context of this compound, an Ullmann-type reaction could be employed to introduce aryl, amino, or alkoxy groups at the 2-position.

For instance, an Ullmann condensation could be used to form a C-N bond by reacting the parent compound with an amine in the presence of a copper catalyst, a ligand, and a base.

Modern Ullmann reactions often utilize copper(I) salts, such as CuI, in combination with ligands like 1,10-phenanthroline (B135089) or various diamines, and a base such as potassium carbonate or cesium carbonate. mdpi.com These reactions can often be performed under milder conditions than the classical Ullmann reaction.

Table 2: Typical Components for Ullmann N-Arylation Reactions

Copper SourceLigandBaseSolvent
CuI1,10-PhenanthrolineK₂CO₃DMF or DMSO
Cu₂OL-ProlineCs₂CO₃Dioxane
Cu(OAc)₂N,N'-DimethylethylenediamineK₃PO₄Toluene

Specific conditions are highly substrate-dependent and require empirical optimization.

Cyclization Reactions for Scaffold Diversification

The structure of this compound offers opportunities for intramolecular cyclization to form heterocyclic scaffolds, which are of significant interest in drug discovery. Cyclization could potentially involve the sulfonamide nitrogen or the methylene group, in conjunction with the aromatic ring.

One plausible strategy would involve a palladium-catalyzed intramolecular C-N bond formation, where the sulfonamide nitrogen acts as a nucleophile, attacking the aromatic ring at the position of the bromine atom. This type of reaction, often referred to as a Buchwald-Hartwig amination, can be used to construct nitrogen-containing heterocycles. However, the direct cyclization to form a five or six-membered ring involving the methanesulfonamide group would be sterically challenging.

A more likely approach would involve prior modification of the molecule. For example, if the methanesulfonamide were replaced with a longer chain containing a terminal nucleophile, intramolecular cyclization would be more feasible. Alternatively, functionalization of the aromatic ring via cross-coupling, followed by a cyclization step, could lead to a diverse range of heterocyclic systems. For instance, the introduction of an alkyne group via Sonogashira coupling could be followed by a hydroamination reaction to form a pyrrole (B145914) ring. rsc.org

Stereochemical Considerations in Synthesis

While this compound itself is achiral, the synthesis of its derivatives can introduce stereocenters, necessitating stereochemical control. For example, if the methylene group of the methanesulfonamide were to be functionalized, a chiral center could be created.

The stereoselective synthesis of chiral sulfonamides and their derivatives is an active area of research. drexel.edunih.gov Methods for achieving stereocontrol include the use of chiral auxiliaries, chiral catalysts, and chiral resolving agents. semanticscholar.orgacs.org

In the context of derivatives of this compound, if a synthetic route leads to a racemic mixture of a chiral product, resolution could be achieved through several methods:

Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent (e.g., a chiral amine or acid), followed by separation via crystallization.

Chiral Chromatography: Separation of enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Enzymatic Resolution: Use of an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

For the asymmetric synthesis of chiral derivatives, one could envision employing a chiral catalyst in a cross-coupling reaction that forms a stereocenter. For example, asymmetric Suzuki-Miyaura couplings have been developed for the synthesis of atropisomeric biaryls, where axial chirality arises from restricted rotation around the newly formed C-C bond.

Reaction Optimization and Process Scalability in Academic Settings

The optimization of reaction conditions is crucial for improving yields, reducing reaction times, minimizing side products, and ensuring the scalability of a synthetic process. tandfonline.com In an academic setting, this often involves a systematic variation of reaction parameters.

For a hypothetical Suzuki-Miyaura coupling of this compound, an optimization study might involve screening different:

Palladium catalysts and ligands: To find the most active and selective combination.

Bases: To optimize the rate of transmetalation without causing decomposition of starting materials or products.

Solvents: To ensure solubility of all components and to influence the reaction rate and selectivity.

Temperature and reaction time: To find the optimal balance between reaction completion and the formation of impurities.

Design of Experiment (DoE) methodologies can be employed to efficiently explore the reaction parameter space and identify optimal conditions. tandfonline.com

Table 3: Parameters for Optimization of a Suzuki-Miyaura Reaction

ParameterVariables to Screen
CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
LigandPPh₃, PCy₃, XPhos, SPhos
BaseK₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃
SolventDioxane, Toluene, DME, THF/H₂O mixtures
TemperatureRoom Temperature, 60 °C, 80 °C, 100 °C

Once optimized on a small scale, the scalability of the process would need to be considered. Factors such as the cost and availability of reagents, the safety of the reaction, and the ease of purification become more important on a larger scale. For instance, a reaction that requires chromatographic purification on a gram scale might be impractical for a multi-gram or kilogram scale synthesis. In such cases, developing conditions that allow for purification by crystallization would be highly desirable.

Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo 5 Chlorophenyl Methanesulfonamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of (2-Bromo-5-chlorophenyl)methanesulfonamide is expected to display distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) bridge, and the sulfonamide (-NH₂) protons. The substitution pattern on the benzene (B151609) ring (bromo at C2, chloro at C5) dictates the chemical shifts and coupling patterns of the three aromatic protons.

The proton attached to C6 would likely appear as a doublet, influenced by the adjacent proton at C4. The C4 proton would present as a doublet of doublets, being coupled to both the C3 and C6 protons. The C3 proton is expected to be a doublet, coupled to the C4 proton. The electron-withdrawing nature of the halogen substituents and the methanesulfonamide (B31651) group would shift these protons downfield. The methylene protons adjacent to the aromatic ring and the sulfonamide group are anticipated to appear as a singlet, typically in the 4.0-4.5 ppm range. The sulfonamide protons (-SO₂NH₂) would also produce a singlet, which can be broad and its chemical shift is highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The six aromatic carbons will have distinct chemical shifts, with the carbons directly bonded to the halogens (C2 and C5) being significantly influenced by their electronegativity. The methylene carbon signal is expected in the aliphatic region of the spectrum. Based on analogous structures, the predicted chemical shifts are detailed in the tables below. researchgate.net

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H-37.25 - 7.40d~8.5
Aromatic H-47.40 - 7.55dd~8.5, ~2.5
Aromatic H-67.60 - 7.75d~2.5
Methylene (-CH₂-)4.30 - 4.50s-
Sulfonamide (-NH₂)5.00 - 5.50s (broad)-

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Methylene (-CH₂-)55 - 60
Aromatic C-Br118 - 122
Aromatic C-Cl133 - 136
Aromatic CH128 - 135
Aromatic C-CH₂138 - 142

To unambiguously confirm the proton and carbon assignments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to the carbon it is directly attached to. It would definitively assign the signals for the C3/H-3, C4/H-4, C6/H-6, and the methylene C/H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for identifying the quaternary carbons (C1, C2, C5) by observing correlations from nearby protons. For instance, the methylene protons would show correlations to C1, C2, and C6 of the aromatic ring, confirming the attachment point of the methanesulfonamide moiety.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy provides insight into the functional groups present in a molecule and their bonding environment.

The FT-IR and Raman spectra of this compound would be dominated by vibrations of the sulfonamide group and the substituted aromatic ring.

The sulfonamide group gives rise to several characteristic and strong absorption bands in the IR spectrum. The asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the S=O bonds are particularly prominent. In related N-(substituted phenyl)-methanesulphonamides, these bands appear in the ranges of 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. researchgate.net The N-H stretching vibration of the primary sulfonamide is expected as a medium to strong band around 3300-3200 cm⁻¹. The S-N stretching vibration is typically observed in the 926–833 cm⁻¹ range. researchgate.net

The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ range are also characteristic of the substitution pattern.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
N-H Stretch-NH₂3300 - 3200
Aromatic C-H StretchAr-H3100 - 3000
Asymmetric SO₂ Stretch-SO₂-1340 - 1320
Symmetric SO₂ Stretch-SO₂-1160 - 1140
Aromatic C=C StretchAr C=C1600 - 1450
S-N Stretch-S-N-930 - 830
C-Br StretchAr-Br650 - 550
C-Cl StretchAr-Cl800 - 600

The presence of the electron-withdrawing bromine and chlorine atoms on the phenyl ring is expected to influence the vibrational frequencies of the adjacent methanesulfonamide group. The electronegative halogens can inductively pull electron density from the ring, which in turn affects the sulfonyl (S=O) bonds. This electron-withdrawing effect generally leads to a strengthening of the S=O bonds, causing their stretching frequencies to shift to higher wavenumbers compared to an unsubstituted analog. This effect is well-documented in various sulfuryl compounds where more electronegative substituents increase the S=O stretching frequencies.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV radiation is primarily due to π → π* transitions within the substituted benzene ring, which acts as the chromophore.

The benzene ring itself exhibits absorption bands around 204 nm and 256 nm. The attachment of the methanesulfonamide group and the halogen atoms acts as auxochromes, which typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). It is anticipated that the primary absorption bands for this compound would occur in the 260-290 nm range in a non-polar solvent. The exact position and intensity of the absorption maxima (λₘₐₓ) would depend on the solvent used, as solvatochromic effects can influence the energy of the electronic transitions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of molecular formulas by measuring the mass-to-charge ratio (m/z) of ions with high accuracy. For this compound (C₇H₇BrClNO₂S), the theoretical monoisotopic mass of the neutral molecule is 282.90695 Da. In HRMS analysis, this compound would be ionized, typically forming protonated molecules [M+H]⁺ or other adducts, whose exact masses can be measured to within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of its elemental composition, distinguishing it from other potential compounds with the same nominal mass.

While the full experimental HRMS spectrum for this compound is not detailed in available literature, the fragmentation behavior of aromatic sulfonamides under techniques like electrospray ionization (ESI) has been studied. A characteristic fragmentation pathway for arylsulfonamides upon collision-induced dissociation is the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.govresearchgate.net This rearrangement pathway, leading to the formation of an [M+H-SO₂]⁺ ion, is often influenced by the substitution pattern on the aromatic ring. nih.gov The presence of electron-withdrawing groups, such as the chlorine atom on the phenyl ring of the title compound, can promote this SO₂ extrusion. nih.gov Therefore, in a tandem MS (MS/MS) experiment, a prominent fragment ion resulting from the loss of SO₂ would be strongly expected, providing key structural confirmation.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry

The molecular geometry of this compound can be inferred from crystallographic data of analogous compounds, particularly other aromatic sulfonamides. The sulfonamide group features a tetrahedral geometry around the sulfur atom. nih.gov Key structural parameters, including bond lengths and angles, are expected to fall within well-established ranges observed in similar molecules. For instance, the crystal structure of N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide provides relevant data for the substituted phenyl ring and the sulfonamide linkage. researchgate.net

The tables below present representative values for the key geometric parameters expected for this compound, based on data from analogous structures.

Table 1: Expected Bond Lengths

Bond Typical Length (Å)
C-Br ~1.89 - 1.91
C-Cl ~1.73 - 1.75
S=O ~1.42 - 1.44
S-N ~1.62 - 1.65
S-C ~1.76 - 1.78

Data compiled from representative sulfonamide and halogenated aromatic crystal structures.

Table 2: Expected Bond Angles

Angle Typical Angle (°)
O=S=O ~118 - 121
O=S-N ~106 - 108
O=S-C ~107 - 109
N-S-C ~105 - 107
C-C-Br ~119 - 121

Data compiled from representative sulfonamide and halogenated aromatic crystal structures.

Torsion angles are critical in defining the three-dimensional shape of the molecule. The conformation of the sulfonamide group is largely determined by the torsion angle around the S-N bond. In related structures, this group typically adopts a staggered conformation. researchgate.net For example, in N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, the C-S-N-H torsion angle is 97(3)°, indicating a conformation where the N-H bond is gauche to the S-C bond. researchgate.net

The conformational flexibility of sulfonamides is a key aspect of their structural chemistry. Aromatic sulfonamides often exhibit conformational chirality due to a preferential synclinal (gauche) conformation around the S-N bond. nih.gov This twisted geometry is a recurring feature in the crystal structures of many sulfonamides. nih.gov

Studies on various sulfonamide crystal structures reveal that the conformation is often stabilized by intermolecular interactions within the crystal lattice. researchgate.netnih.gov The molecule N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, for example, adopts a staggered conformation about the N-S bond, where the nitrogen atom's lone pair of electrons bisects the O=S=O angle. researchgate.net This arrangement minimizes steric hindrance and is electronically favorable. The orientation of the phenyl ring relative to the sulfonamide group is also crucial. In the aforementioned analog, the aromatic rings are nearly perpendicular to each other, with a dihedral angle of 75.1(1)°. researchgate.net This twisted arrangement is common for arylsulfonamides and influences how the molecules interact and pack in the solid state.

The crystal packing of this compound is expected to be dominated by a combination of strong hydrogen bonds and directional halogen bonds, which collectively form a stable supramolecular architecture. researchgate.netacs.org

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (the N-H group) and acceptor (the two sulfonyl oxygens). This dual functionality typically leads to the formation of robust hydrogen-bonded networks. In the solid state, sulfonamides commonly form either centrosymmetric dimers, involving two molecules linked by a pair of N-H···O=S hydrogen bonds, or extended chains (catemers). nih.govresearchgate.net These motifs are a primary driving force for crystal packing in sulfonamides. researchgate.netnih.gov The amino protons of sulfonamides show a strong preference for bonding to the sulfonyl oxygens. nih.gov

Halogen Bonding: The presence of both bromine and chlorine atoms on the phenyl ring introduces the possibility of halogen bonding. Halogen bonds are directional, noncovalent interactions where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as an oxygen or nitrogen atom. acs.org In the crystal lattice of the title compound, interactions such as C-Br···O=S and C-Cl···O=S are highly probable. nih.gov Additionally, halogen···halogen interactions (e.g., Br···Br, Cl···Cl, or Br···Cl) can also play a significant role in stabilizing the crystal structure. researchgate.net These interactions are geometrically distinct, with Type I contacts having similar C-X···X angles and Type II contacts being bent, with one angle around 180° and the other around 90°. acs.org

Computational and Theoretical Chemistry Studies on 2 Bromo 5 Chlorophenyl Methanesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational efficiency makes it ideal for analyzing medium-sized organic compounds like (2-Bromo-5-chlorophenyl)methanesulfonamide. These calculations provide foundational data on the molecule's geometry, orbital energies, and reactivity.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the molecule's structure is optimized to find the minimum energy conformation. This process yields theoretical values for bond lengths, bond angles, and dihedral angles.

To validate the accuracy of the theoretical model, these calculated parameters are typically compared with experimental data obtained from techniques like X-ray crystallography. A strong correlation between the theoretical and experimental values indicates that the computational model provides a reliable representation of the molecule's actual structure.

Table 1: Comparison of Selected Theoretical Bond Lengths and Angles for this compound Note: The following data is representative of typical results from DFT calculations and is intended for illustrative purposes.

Parameter Atoms Involved Calculated Value
Bond LengthC-Br1.91 Å
Bond LengthC-Cl1.75 Å
Bond LengthC-S1.83 Å
Bond LengthS=O1.45 Å
Bond LengthS-N1.65 Å
Bond AngleC-C-Br119.5°
Bond AngleC-C-S121.0°
Bond AngleO=S=O120.5°

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromo-chlorophenyl ring, while the LUMO may be distributed across the electron-withdrawing methanesulfonamide (B31651) group. The energy gap helps to determine the energy required for electronic transitions, typically corresponding to π → π* transitions observed in UV-Visible spectroscopy. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: Values are representative and calculated in the gas phase.

Molecular Orbital Energy (eV)
HOMO-6.95 eV
LUMO-1.52 eV
Energy Gap (ΔE)5.43 eV

Conceptual DFT, also known as Chemical Reactivity Theory, uses the results of DFT calculations to quantify global and local reactivity descriptors. mdpi.com These indices predict the reactivity and stability of a molecule. dntb.gov.ua Key global reactivity indices are calculated from the energies of the HOMO and LUMO.

Chemical Potential (μ) : Measures the escaping tendency of electrons from a system.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Global Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions, categorizing it, for example, as a strong or moderate electrophile. mdpi.com

Table 3: Calculated Global Reactivity Descriptors for this compound Note: Values are derived from the HOMO and LUMO energies presented in Table 2.

Reactivity Index Calculated Value
Chemical Potential (μ)-4.235 eV
Chemical Hardness (η)2.715 eV
Global Softness (S)0.368 eV-1
Electrophilicity Index (ω)3.301 eV

Ab Initio Methods for High-Level Quantum Chemical Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. researcher.life These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for certain properties, such as interaction energies and reaction barriers. They are often used as a benchmark to validate the results obtained from more computationally efficient methods like DFT. For a molecule like this compound, ab initio calculations could be employed to precisely determine the energetics of different conformations or to study intermolecular interactions in detail.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra

To investigate the behavior of a molecule upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org It is an extension of DFT used to calculate the properties of electronically excited states. researchgate.net TD-DFT can accurately predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum, and the oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net This allows for the theoretical simulation of the electronic absorption spectrum, providing insights into the nature of the electronic transitions (e.g., n → π* or π → π*) responsible for the observed spectral features. researchgate.net

Table 4: Theoretical UV-Visible Spectral Data for this compound Note: Representative TD-DFT results calculated in a solvent model (e.g., ethanol).

Calculated λmax (nm) Excitation Energy (eV) Oscillator Strength (f) Major Transition Contribution
2754.510.158HOMO → LUMO
2385.210.092HOMO-1 → LUMO

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics methods like DFT provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics. For this compound, which has a flexible methanesulfonamide side chain, MD simulations can explore its conformational landscape by sampling the different rotational states (rotamers) of the C-S and S-N bonds.

Furthermore, MD simulations are invaluable for studying solvation effects. By explicitly including solvent molecules (like water) in the simulation box, it is possible to observe how the solvent interacts with the solute and influences its preferred conformation and dynamic properties. ub.edu This provides a more realistic model of the molecule's behavior in a biological or chemical environment compared to gas-phase calculations.

Molecular Docking Investigations for Potential Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at an atomic level. While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the well-established biological activity of the broader sulfonamide class allows for informed investigations into its potential targets.

Sulfonamides are known to target a range of enzymes, with their antimicrobial properties often stemming from the inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folate synthesis in bacteria. acs.org The mechanism of action for many sulfonamides involves the sulfonamide group forming hydrogen bonds with amino acid residues within the active sites of enzymes, leading to inhibition. Furthermore, the halogen substituents (bromine and chlorine) on the phenyl ring of this compound are expected to enhance binding affinity through halogen bonding and other hydrophobic interactions.

In silico docking studies on structurally related sulfonamide derivatives have identified a variety of potential protein targets. These computational analyses help in predicting the binding affinity and interaction patterns, offering insights into the compound's pharmacological potential. For instance, docking studies on other novel sulfonamides have explored interactions with enzymes like carbonic anhydrase and urease, as well as binding to DNA. rsc.org Similar studies on heterocyclic sulfonamides have shown inhibitory activity against targets like the SARS Coronavirus Main Proteinase (3CLpro) and anti-HIV drugs targeting the SARS-CoV-2 RdRp structure. nih.gov

For this compound, a typical molecular docking workflow would involve:

Target Selection: Based on the activities of similar compounds, potential targets could include bacterial DHPS, various isoforms of carbonic anhydrase, protein kinases, and viral enzymes.

Ligand and Receptor Preparation: Generating a 3D structure of the compound and preparing the crystal structure of the target protein by removing water molecules, adding hydrogen atoms, and assigning charges.

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the binding site of the protein and score the different poses based on binding energy. nih.govnih.gov

The results of such a simulation would predict the binding energy (often in kcal/mol) and visualize the specific interactions, such as hydrogen bonds between the sulfonamide's -SO₂NH₂ group and polar amino acid residues, as well as halogen bonds from the bromine and chlorine atoms to electron-donating atoms in the protein's active site.

Table 1: Potential Biological Targets and Interaction Moieties for this compound based on Analogous Compounds

Potential Target Class Specific Enzyme Example Key Interacting Moiety on Ligand Type of Interaction
Folate Synthesis Enzymes Dihydropteroate Synthetase (DHPS) Sulfonamide group (-SO₂NH₂) Hydrogen Bonding, Electrostatic
Metalloenzymes Carbonic Anhydrase Sulfonamide group (-SO₂NH₂) Coordination with Zinc ion, H-Bonding
Hydrolases Urease Phenyl ring, Halogens Hydrophobic Interactions, Halogen Bonding
Viral Proteases SARS-CoV-2 3CLpro Sulfonamide group, Phenyl ring Hydrogen Bonding, π-π Stacking

Predictive Modeling (e.g., Collision Cross Section)

Predictive modeling in computational chemistry uses theoretical calculations and statistical methods to estimate physicochemical properties of molecules. One such property, the Collision Cross Section (CCS), is a crucial parameter in ion mobility-mass spectrometry (IM-MS). CCS is a measure of the effective area of an ion in the gas phase, reflecting its size and shape. Predicting the CCS of a molecule like this compound is valuable for its identification and characterization in complex mixtures.

The process for developing a predictive CCS model applicable to this compound would include:

Generation of Molecular Descriptors: A 3D structure of this compound would be generated and optimized using quantum chemical methods. From this structure, a wide array of molecular descriptors can be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Feature Selection and Model Building: Using a training set of molecules with known CCS values, statistical techniques like Stepwise Multiple Linear Regression (SMLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) regression are employed to select the most relevant descriptors and build a predictive model. nih.gov The generated models consider the effects of mass, 3D conformation, and partial charge distribution on the CCS. nih.gov

CCS Prediction: The established model can then be used to predict the CCS of this compound based on its calculated molecular descriptors.

This approach offers a rapid alternative to more computationally intensive methods like the Trajectory Method (TM) for calculating CCS values, without significantly compromising predictive accuracy. nih.gov

Table 2: Relevant Molecular Descriptors for Predictive CCS Modeling of this compound

Descriptor Class Specific Examples Relevance to CCS
Constitutional Molecular Weight, Atom Count Correlates with the overall mass and size of the ion.
Topological Wiener Index, Balaban Index Describes atomic connectivity and molecular branching, influencing shape.
Geometrical Shadow Indices, Molecular Surface Area Directly relate to the 3D conformation and the area presented by the ion. nih.gov
Electronic Dipole Moment, Partial Charges Influences long-range interactions between the ion and the drift gas.
Quantum Chemical HOMO/LUMO energies, Electron Density Provides detailed information on the electronic structure affecting ion stability and interactions.

Role of 2 Bromo 5 Chlorophenyl Methanesulfonamide in Advanced Materials and Specialized Applications

Precursor in the Synthesis of Diverse Organic Scaffolds and Specialty Chemicals

The halogenated phenyl portion of (2-Bromo-5-chlorophenyl)methanesulfonamide suggests its potential as a versatile precursor for the synthesis of more complex organic scaffolds and specialty chemicals. The bromine and chlorine atoms on the aromatic ring serve as reactive handles for various organic coupling reactions, allowing for the introduction of new functional groups and the construction of larger molecular architectures.

A closely related compound, 2-Bromo-5-chloroaniline (B1280272), is a well-documented synthetic intermediate in the pharmaceutical and chemical industries. chemicalbook.com The bromo and chloro substituents on this aniline (B41778) derivative allow for selective chemical modifications. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. chemicalbook.com Similarly, the amino group of 2-bromo-5-chloroaniline is a key site for reactions like acylation and the formation of heterocyclic rings. chemicalbook.com

Given these precedents, it is plausible that this compound could be employed in a similar fashion. The bromo- and chloro-substituted phenyl ring provides sites for elaboration, while the methanesulfonamide (B31651) group can influence the reactivity of the molecule and the properties of the resulting products. This dual functionality makes it a potentially valuable building block for creating a diverse library of compounds for screening in various applications, from materials science to agrochemicals. The synthesis of complex heterocyclic compounds, which are central to many areas of chemical research, could potentially start from this scaffold. mdpi.commdpi.com

Table 1: Potential Synthetic Transformations of this compound

Reaction TypePotential Outcome
Suzuki CouplingFormation of a biaryl structure by replacing the bromine atom.
Heck ReactionIntroduction of an alkene substituent at the position of the bromine atom.
Sonogashira CouplingFormation of a carbon-carbon triple bond by reacting with a terminal alkyne.
Buchwald-Hartwig AminationReplacement of the bromine atom with an amino group.
Nucleophilic Aromatic SubstitutionReplacement of the chlorine atom under specific conditions.

Contribution to Medicinal Chemistry Research and Lead Compound Generation for Mechanistic Studies

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. acs.org This includes antibacterial, anticonvulsant, and diuretic drugs. The presence of the methanesulfonamide moiety in this compound, therefore, marks it as a compound of interest for drug discovery and development.

While specific studies on the biological activity of this compound are not prominent in the literature, the individual components of the molecule are found in various bioactive compounds. For instance, the discovery of Macitentan, a dual endothelin receptor antagonist, involved the exploration of various sulfonamide derivatives. acs.org The structure-activity relationship (SAR) studies in such research programs often involve modifying the aromatic part of the molecule to optimize potency and pharmacokinetic properties. acs.org The 2-bromo-5-chlorophenyl group in the target compound offers a unique substitution pattern that could be explored in the design of new therapeutic agents.

The generation of lead compounds is a critical step in the drug discovery process. Small molecules are screened for their ability to interact with biological targets, and promising "hits" are then chemically modified to improve their efficacy and safety. The scaffold of this compound could serve as a starting point for the generation of a library of related compounds for high-throughput screening. The lipophilicity and electronic properties of the molecule, influenced by the halogen atoms and the sulfonamide group, could be fine-tuned through chemical synthesis to target specific enzymes or receptors. nih.gov

Table 2: Examples of Bioactive Scaffolds Related to this compound

Related ScaffoldTherapeutic Area
Sulfonamide-based inhibitorsAntibacterial, Anticonvulsant
Halogenated phenyl derivativesAnticancer, Antiviral
Bromo- and chloro-substituted heterocyclesVarious, including enzyme inhibition

Potential in Nonlinear Optical (NLO) Materials Research

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those produced by lasers. These materials are crucial for a range of advanced technologies, including optical computing, data storage, and telecommunications. Organic molecules with specific structural features, such as donor-acceptor systems and extended π-conjugation, are known to possess significant NLO properties.

Recent research has highlighted the potential of sulfonamide derivatives as NLO materials. The sulfonamide group can act as an electron-withdrawing group, and when coupled with an appropriate electron-donating group through a π-conjugated system, it can lead to a molecule with a large second-order hyperpolarizability, a key measure of NLO activity.

While this compound itself does not have a classic donor-acceptor structure, it could serve as a precursor for the synthesis of NLO-active molecules. The bromo and chloro substituents can be replaced with electron-donating groups through various chemical reactions, creating the necessary electronic asymmetry. The phenyl ring and the sulfonamide group would then form the core of the NLO chromophore. Theoretical studies on various sulfonamide derivatives have shown that their NLO response can be tuned by modifying the substituents on the aromatic ring. This suggests that a systematic investigation of derivatives of this compound could lead to the discovery of novel NLO materials.

Table 3: Factors Influencing NLO Properties in Organic Molecules

FactorDescription
Donor-Acceptor GroupsCreates a charge-transfer system that enhances NLO response.
π-Conjugated BridgeFacilitates electron delocalization between donor and acceptor.
Molecular AsymmetryNon-centrosymmetric structures are required for second-order NLO effects.
Intermolecular InteractionsThe packing of molecules in a crystal can significantly affect bulk NLO properties.

Emerging Research Frontiers and Future Perspectives in Halogenated Methanesulfonamide Chemistry

Development of Chemo- and Regioselective Synthetic Strategies

The precise placement of multiple halogen substituents on an aromatic ring is a fundamental challenge in synthetic organic chemistry. For a molecule such as (2-Bromo-5-chlorophenyl)methanesulfonamide, achieving the desired 1-bromo-4-chloro-2-(methylsulfonylmethyl)benzene structure requires highly controlled, regioselective reactions.

Key synthetic strategies would likely involve a multi-step process, beginning with a readily available starting material like 4-chloroaniline (B138754). The synthesis would need to control the introduction of the bromine atom and the methanesulfonamide (B31651) group to achieve the specific ortho- and meta- positions relative to each other.

General approaches to achieve such specific halogenation patterns include electrophilic aromatic substitution, where the directing effects of existing substituents on the benzene (B151609) ring guide the position of the incoming halogen. For instance, the amino group in 4-chloroaniline is an ortho-, para-director. Protection of this group, followed by a carefully chosen brominating agent, could be a potential route. Subsequent diazotization of the amino group and its replacement with the methanesulfonamide moiety, or a precursor, would be a plausible pathway.

Another approach involves the use of organometallic chemistry, such as directed ortho-metalation, which allows for highly regioselective functionalization of the aromatic ring. This technique can provide precise control over the introduction of substituents.

The development of novel catalytic systems is also a key area of research. For example, oxoammonium salts have been shown to be effective catalysts for the selective halogenation of aromatic compounds under mild conditions. nih.gov Such catalytic methods could offer more efficient and selective routes to di-halogenated intermediates.

A summary of potential regioselective strategies is presented in the table below.

Synthetic Strategy Description Potential Application for this compound
Electrophilic Aromatic Substitution Utilizes the directing effects of existing substituents on the aromatic ring to control the position of incoming electrophiles, such as halogens. numberanalytics.comStarting with a para-substituted precursor, the directing group can guide the regioselective introduction of the second halogen.
Directed Ortho-Metalation A powerful method for the regioselective functionalization of aromatic rings, where a directing group guides metalation to the ortho position.Could be employed for the precise introduction of the methanesulfonamide group or a halogen at a specific position.
Catalytic Halogenation The use of catalysts, such as oxoammonium salts, to achieve selective halogenation of aromatic compounds under mild conditions. nih.govOffers a potentially more efficient and environmentally friendly method for the regioselective bromination or chlorination step.
Suzuki and Negishi Coupling Reactions Palladium-catalyzed cross-coupling reactions that are highly effective for forming carbon-carbon bonds, often used in the synthesis of complex aromatic compounds. researchgate.netCould be utilized to couple a pre-functionalized phenyl ring with a suitable partner to construct the desired di-halogenated structure.

Integration of Advanced Computational Methods in Rational Design

The rational design of new drug candidates relies heavily on advanced computational methods to predict the properties and biological activity of molecules before they are synthesized. nih.gov For a compound like this compound, these methods can be invaluable in guiding its development as a potential therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.egmedwinpublishers.com For halogenated sulfonamides, QSAR can elucidate how the type, position, and number of halogen atoms influence their therapeutic effects. nih.gov For instance, a QSAR study could be performed on a library of (dihalophenyl)methanesulfonamides to determine the optimal substitution pattern for a specific biological target.

Molecular docking is another powerful tool that predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com This method can be used to screen virtual libraries of compounds and identify those that are most likely to bind to a specific receptor. mdpi.com For this compound, docking studies could be used to predict its binding affinity to various enzymes or receptors, helping to identify potential biological targets.

Pharmacophore modeling focuses on identifying the essential steric and electronic features of a molecule that are required for its biological activity. nih.govdergipark.org.tr A pharmacophore model can be generated from a set of active compounds and then used to search for new molecules that fit the model. researchgate.net For halogenated sulfonamides, a pharmacophore model could define the optimal spatial arrangement of the halogen atoms, the sulfonamide group, and the aromatic ring for binding to a particular target. mdpi.com

The application of these computational methods in the rational design of halogenated methanesulfonamides is summarized in the table below.

Computational Method Description Application in the Design of this compound
Quantitative Structure-Activity Relationship (QSAR) Establishes a mathematical relationship between the chemical structure of compounds and their biological activity. nih.govresearchgate.netTo predict the biological activity of this compound and to optimize its structure for improved potency.
Molecular Docking Predicts the binding orientation and affinity of a molecule to a target protein. mdpi.comTo identify potential biological targets for this compound and to understand its binding mode at the molecular level.
Pharmacophore Modeling Identifies the essential steric and electronic features of a molecule required for its biological activity. dergipark.org.trnih.govTo design new halogenated methanesulfonamides with improved activity based on a pharmacophore model derived from known active compounds. mdpi.com
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to provide insights into the dynamic behavior of a system.To study the stability of the complex between this compound and its target protein and to understand the role of halogen bonds in binding. nih.gov

Exploration of Novel Biological Targets and Mechanistic Insights

Halogenated aromatic compounds and sulfonamides are known to exhibit a wide range of biological activities, suggesting that this compound could have therapeutic potential in various disease areas. researchgate.net The specific combination of bromo and chloro substituents on the phenyl ring, along with the methanesulfonamide group, creates a unique chemical entity that warrants investigation against a variety of biological targets.

Sulfonamide derivatives are well-known for their antimicrobial properties and have also been explored as anticancer, anti-inflammatory, and antiviral agents. researchgate.net They are known to inhibit a variety of enzymes, including carbonic anhydrases, proteases, and kinases. nih.gov The presence of halogen atoms can further enhance the biological activity of sulfonamides by increasing their lipophilicity, improving their binding to target proteins, and altering their metabolic stability. nih.gov

The mechanism of action of toxic halogenated aromatic hydrocarbons often involves binding to the aryl hydrocarbon receptor (AhR), which can lead to a range of biological effects. nih.govnih.gov While the toxicity of this compound is unknown, understanding its potential interaction with such receptors is crucial.

Given the diverse biological activities of related compounds, this compound could be a candidate for screening against a range of novel biological targets. These could include enzymes involved in cancer progression, inflammatory pathways, or microbial infections. nih.gov For example, some sulfonamide derivatives have shown promise as inhibitors of aromatase for the treatment of estrogen-receptor-positive breast cancer. mdpi.com

The table below summarizes potential biological targets for halogenated sulfonamides based on the activities of structurally related compounds.

Potential Biological Target Therapeutic Area Rationale
Carbonic Anhydrases Glaucoma, Epilepsy, CancerSulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.gov
Kinases CancerMany kinase inhibitors contain sulfonamide or halogenated aromatic moieties.
Aromatase (CYP19A1) Breast CancerNovel sulfonamide derivatives have been identified as aromatase inhibitors. mdpi.com
Urease H. pylori infectionHalo-substituted derivatives have shown potent urease inhibitory activity. semanticscholar.org
Retinoid-related orphan receptor gamma-t (RORγt) Autoimmune DiseasesNovel sulfonamide derivatives have been discovered as potent RORγt inverse agonists. nih.gov
MurA Enzyme Bacterial InfectionsBrominated compounds have been identified as inhibitors of this essential enzyme in bacterial cell wall synthesis. mdpi.com

Sustainable and Green Chemistry Approaches in Sulfonamide Synthesis

The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. These principles can be applied to the synthesis of this compound and other halogenated sulfonamides.

One of the key areas of green chemistry is the use of alternative solvents. Traditional organic solvents are often volatile, flammable, and toxic. Greener alternatives include water, supercritical fluids, and ionic liquids. The synthesis of sulfonamides in aqueous media has been demonstrated to be a facile and environmentally benign approach.

Energy efficiency can be improved by using alternative energy sources, such as microwave irradiation or ultrasound. Microwave-assisted synthesis can often significantly reduce reaction times and improve product yields.

Solvent-free reaction conditions, where the reactants are mixed together without a solvent, represent another green chemistry approach. This can dramatically reduce waste and simplify the purification of the final product.

The table below outlines some green chemistry approaches that could be applied to the synthesis of this compound.

Green Chemistry Approach Description Potential Benefit for Sulfonamide Synthesis
Use of Greener Solvents Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water or ionic liquids.Reduces pollution and health hazards associated with solvent use.
Catalysis Employing catalysts to increase reaction efficiency and selectivity, with a focus on reusable catalysts.Minimizes waste by enabling the use of smaller amounts of reagents and allowing for catalyst recycling. researchgate.net
Microwave-Assisted Synthesis Using microwave irradiation to heat reactions, often leading to shorter reaction times and higher yields.Improves energy efficiency and can enhance the rate of reaction.
Solvent-Free Reactions Conducting reactions in the absence of a solvent.Eliminates solvent waste and can simplify product isolation and purification.
Multicomponent Reactions Combining three or more reactants in a single step to form a complex product.Improves atom economy and reduces the number of synthetic steps, leading to less waste. mdpi.com

Q & A

Q. What are the established synthetic routes for (2-Bromo-5-chlorophenyl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of (2-bromo-5-chlorophenyl)methane with sulfonating agents like chlorosulfonic acid, followed by amidation. Key parameters include:

  • Temperature control : Reactions are often conducted at 0–5°C during sulfonation to avoid side reactions (e.g., ring chlorination) .
  • Catalysts : Use of pyridine or triethylamine to neutralize HCl byproducts and stabilize intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • NMR :
    • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to bromine and chlorine substituents; methylene (-CH₂-) protons near δ 4.0–4.5 ppm .
    • ¹³C NMR : Sulfonamide carbon at δ 45–50 ppm; aromatic carbons influenced by halogen deshielding (δ 120–140 ppm) .
  • IR : Strong S=O stretches at 1150–1350 cm⁻¹ and N-H bends at 3300–3500 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 298 (C₇H₆BrClNO₂S) with isotopic patterns confirming Br/Cl .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

  • Orthogonal assays : Use multiple assays (e.g., enzyme inhibition, cell viability) to confirm activity. For example, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., solubility in DMSO vs. aqueous buffers) .
  • Structural validation : X-ray crystallography (via SHELX programs ) or DFT calculations to confirm stereoelectronic effects influencing target binding .
  • Meta-analysis : Compare substituent effects across analogs (e.g., methoxy vs. fluoro groups in ) to identify structure-activity trends.

Q. What experimental strategies are recommended for studying the reaction mechanisms of halogenated sulfonamides in cross-coupling reactions?

  • Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., oxidative addition in Pd-catalyzed couplings) .
  • Intermediate trapping : Employ low-temperature NMR to identify transient species (e.g., Pd-Br intermediates in Suzuki-Miyaura reactions) .
  • Computational modeling : DFT (B3LYP/6-31G*) to map energy profiles for bromine displacement or sulfonamide deprotonation .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane or acetone/water) to induce slow crystallization.
  • Temperature gradients : Gradual cooling from 40°C to 4°C improves crystal lattice formation .
  • Additives : Trace trifluoroacetic acid (TFA) can protonate sulfonamide groups, enhancing hydrogen-bond networks (observed in ).

Methodological Challenges

Q. What are the best practices for quantifying trace impurities in this compound batches?

  • HPLC-DAD/MS : Use C18 columns (acetonitrile/0.1% formic acid gradient) to separate byproducts (e.g., unreacted bromophenyl precursors) .
  • Limits of detection (LOD) : Achieve ≤0.1% impurity detection via calibration curves with reference standards .

Q. How can researchers design structure-activity relationship (SAR) studies for sulfonamide-based enzyme inhibitors?

  • Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., replacing Br with CF₃ or Cl with F) to map hydrophobic/hydrophilic interactions .
  • Enzyme kinetics : Measure Kᵢ values against wild-type vs. mutant enzymes (e.g., carbonic anhydrase II) to identify critical binding residues .

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